molecular formula C25H24N2O3S2 B11685290 [3-(azepan-1-ylsulfonyl)phenyl](10H-phenothiazin-10-yl)methanone

[3-(azepan-1-ylsulfonyl)phenyl](10H-phenothiazin-10-yl)methanone

Cat. No.: B11685290
M. Wt: 464.6 g/mol
InChI Key: ZGDBTVRMXNSQHO-UHFFFAOYSA-N
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Description

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. The unique structure of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE typically involves multiple steps, starting with the preparation of the azepane-1-sulfonylbenzoyl intermediate. This intermediate is then reacted with phenothiazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine ring .

Scientific Research Applications

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-phenothiazin-10-ylmethanone

InChI

InChI=1S/C25H24N2O3S2/c28-25(27-21-12-3-5-14-23(21)31-24-15-6-4-13-22(24)27)19-10-9-11-20(18-19)32(29,30)26-16-7-1-2-8-17-26/h3-6,9-15,18H,1-2,7-8,16-17H2

InChI Key

ZGDBTVRMXNSQHO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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